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molecular formula C11H9BrS B8361136 2-(3-Bromo-phenyl)-5-methyl-thiophene

2-(3-Bromo-phenyl)-5-methyl-thiophene

Cat. No. B8361136
M. Wt: 253.16 g/mol
InChI Key: VOZIFSTZZDZAMK-UHFFFAOYSA-N
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Patent
US07947712B2

Procedure details

To a stirring solution of 1-(3-bromo-phenyl)-pentane-1,4-dione (18.32 mmol) in toluene (90 mL) was added Lawesson's Reagent (19.24 mmol, 1.05 eq.) and the mixture was heated to reflux for 20 min. The reaction mixture was then cooled to room temperature and diluted with 1:1 hexanes/ether (90 mL) resulting in a precipitate. The mixture was filtered through a small pad of celite and the filtrate was concentrated to a light yellow solid that was purified by recrystallization from hexanes to give the final product as a white solid (12.17 mmol, 66%). MS (ESI) m/z 254.3.
Name
1-(3-bromo-phenyl)-pentane-1,4-dione
Quantity
18.32 mmol
Type
reactant
Reaction Step One
Quantity
19.24 mmol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes ether
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][CH2:10][C:11](=O)[CH3:12])[CH:5]=[CH:6][CH:7]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:24])=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[S:24][C:11]([CH3:12])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-(3-bromo-phenyl)-pentane-1,4-dione
Quantity
18.32 mmol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(CCC(C)=O)=O
Name
Quantity
19.24 mmol
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
hexanes ether
Quantity
90 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
resulting in a precipitate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a small pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a light yellow solid
CUSTOM
Type
CUSTOM
Details
that was purified by recrystallization from hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1SC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.17 mmol
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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